l-Monomenthyl glutarate
Overview
Description
L-Monomenthyl glutarate: is a menthol derivative known for its cooling properties. It is commonly used in various consumer products such as food, tobacco, and daily chemical products due to its strong volatility and permeability. The compound has a molecular formula of C15H26O4 and a molecular weight of 270.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Monomenthyl glutarate is typically synthesized by reacting glutaric anhydride with menthol. The reaction is catalyzed by artificial zeolite and involves dissolving the reactants in a solvent, followed by heating and subsequent solvent removal to achieve a solvent-less reaction . This method addresses the issue of menthol sublimation, which can lead to a low conversion ratio. By optimizing the reaction conditions, the conversion rate of menthol can be improved from 73% to over 87% .
Industrial Production Methods: In industrial settings, the production of this compound involves reacting excess glutaric acid with menthol. The weight ratio of glutaric acid to menthol ranges from 1.0 to 1.6, resulting in a mixture containing 60-70% this compound and 30-40% dimenthyl glutarate . This process is efficient and yields a high percentage of the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Monomenthyl glutarate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Glutaric anhydride and menthol in the presence of artificial zeolite as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Esterification: this compound and dimenthyl glutarate.
Oxidation: Oxidized derivatives of the menthol moiety.
Reduction: Reduced forms of the glutarate ester.
Scientific Research Applications
L-Monomenthyl glutarate is widely used in scientific research due to its cooling properties. It is utilized in the development of new cooling agents for food and beverages, tobacco products, and personal care items . Additionally, it serves as a model compound in studies investigating the synthesis and properties of menthol derivatives.
Mechanism of Action
The cooling effect of L-Monomenthyl glutarate is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. This receptor is activated by cold temperatures and menthol, leading to a sensation of coolness. The compound’s strong volatility and permeability enhance its ability to stimulate the TRPM8 receptor, resulting in a pronounced cooling effect .
Comparison with Similar Compounds
- Dimenthyl glutarate
- L-Menthyl lactate
- DL-Menthyl acetate
- Ethyl 2-methylpentanoate
Comparison: L-Monomenthyl glutarate is unique due to its strong volatility and permeability, which make it highly effective as a cooling agent. Compared to similar compounds like dimenthyl glutarate and L-menthyl lactate, this compound offers a more intense and longer-lasting cooling sensation .
Properties
IUPAC Name |
5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMTYSVTTGVYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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